Cas no 1183133-06-3 (3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid)

3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-[[(6-Chloro-3-pyridinyl)sulfonyl]amino]-2-methylbenzoic acid
- 3-(6-chloropyridine-3-sulfonamido)-2-methylbenzoic acid
- EN300-1180208
- 3-[(6-chloropyridin-3-yl)sulfonylamino]-2-methylbenzoic acid
- 1183133-06-3
- AKOS010283188
- Z734101256
- 3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid
-
- インチ: 1S/C13H11ClN2O4S/c1-8-10(13(17)18)3-2-4-11(8)16-21(19,20)9-5-6-12(14)15-7-9/h2-7,16H,1H3,(H,17,18)
- InChIKey: QBSKTLKNMGFQON-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)S(NC1C=CC=C(C(=O)O)C=1C)(=O)=O
計算された属性
- せいみつぶんしりょう: 326.0128057g/mol
- どういたいしつりょう: 326.0128057g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.537±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 534.7±60.0 °C(Predicted)
- 酸性度係数(pKa): 3.61±0.10(Predicted)
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1180208-5000mg |
1183133-06-3 | 90.0% | 5000mg |
$1821.0 | 2023-10-03 | ||
Enamine | EN300-1180208-10000mg |
1183133-06-3 | 90.0% | 10000mg |
$2701.0 | 2023-10-03 | ||
Enamine | EN300-1180208-1000mg |
1183133-06-3 | 90.0% | 1000mg |
$628.0 | 2023-10-03 | ||
Enamine | EN300-1180208-50mg |
1183133-06-3 | 90.0% | 50mg |
$528.0 | 2023-10-03 | ||
Enamine | EN300-1180208-500mg |
1183133-06-3 | 90.0% | 500mg |
$603.0 | 2023-10-03 | ||
Enamine | EN300-1180208-2500mg |
1183133-06-3 | 90.0% | 2500mg |
$1230.0 | 2023-10-03 | ||
Enamine | EN300-1180208-0.05g |
1183133-06-3 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
Enamine | EN300-1180208-250mg |
1183133-06-3 | 90.0% | 250mg |
$579.0 | 2023-10-03 | ||
Enamine | EN300-1180208-100mg |
1183133-06-3 | 90.0% | 100mg |
$553.0 | 2023-10-03 |
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acidに関する追加情報
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid (CAS No. 1183133-06-3): A Comprehensive Overview
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid (CAS No. 1183133-06-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid is a complex organic molecule with a molecular formula of C14H12ClN2O4S. The compound features a benzoic acid core substituted with a 6-chloropyridine-3-sulfonamide group and a methyl group at the 2-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
The compound exhibits excellent solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various experimental settings. Additionally, its stability under physiological conditions makes it suitable for biological studies and drug development.
Synthesis Methods
The synthesis of 3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 2-methylbenzoic acid with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via an amide bond formation, resulting in the desired product with high yield and purity.
An alternative synthetic route involves the coupling of 2-methylbenzoyl chloride with 6-chloropyridine-3-sulfonamide using a coupling reagent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS). This method offers better control over the reaction conditions and can be scaled up for industrial production.
Biological Activities
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid has demonstrated a range of biological activities that make it a valuable candidate for drug discovery. Recent studies have shown that this compound exhibits potent anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid has been found to possess antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. This property is particularly significant given the growing global concern over antibiotic resistance.
Clinical Applications and Research Advancements
The therapeutic potential of 3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid has led to several preclinical studies aimed at evaluating its safety and efficacy. Preclinical trials have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse side effects.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacokinetic properties of 3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid. The results indicated that the compound has favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life, which are essential characteristics for an effective drug candidate.
Future Perspectives
The ongoing research on 3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid is expected to yield further insights into its mechanisms of action and potential therapeutic applications. Current efforts are focused on optimizing its pharmacological properties through structural modifications and developing novel delivery systems to enhance its efficacy.
In conclusion, 3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid (CAS No. 1183133-06-3) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.
1183133-06-3 (3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid) 関連製品
- 593960-65-7(2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-)
- 862243-46-7(Diclazuril 6-Carboxylic Acid)
- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)
- 2138023-35-3(2-cycloheptylprop-2-enenitrile)
- 1807230-45-0(Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate)
- 342384-88-7(methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate)
- 2751603-46-8((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)
- 37299-12-0(Chromium,tetracarbonylbis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-, (Cr-Cr))
- 887897-93-0(5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)




